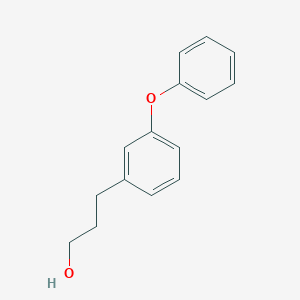

3-(3-Phenoxyphenyl)propan-1-ol

概要

説明

3-(3-Phenoxyphenyl)propan-1-ol, also known as PPOH, is an organic compound that belongs to the class of secondary alcohols. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. PPOH has gained significant attention in the scientific community due to its potential applications in various fields such as chemical synthesis, drug discovery, and material sciences.

科学的研究の応用

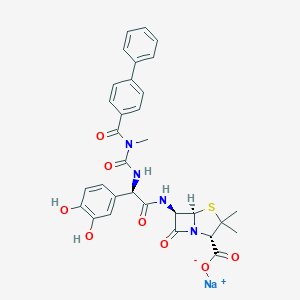

- Summary : “3-(3-Phenoxyphenyl)propan-1-ol” is used as a key intermediate in the synthesis of phosphonosulfonates such as BPH-652 . This compound is developed by Bristol-Myers Squibb and has advanced through phase I/II human clinical trials .

- Method : The compound is synthesized from 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This is then esterified with methanol in the presence of p-toluene sulfonic acid, reduced with sodium borohydride to give 3-(3-phenoxyphenyl)propan-1-ol, and finally iodinated using iodine and triphenylphosphine in the presence of potassium iodide and imidazole .

- Results : The overall yield of the title compound is 55.6% .

- Summary : “3-(3-Phenoxyphenyl)propan-1-ol” is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds . These compounds are studied for their spectroelectrochemical properties .

- Method : The compound is prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. It is then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results : The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .

Pharmaceutical Intermediate

Spectroelectrochemical Studies

- Summary : A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support .

- Method : Experiments were carried out in a packed bed reactor, by passing 5 vol% propylene over the material to generate oxygenated products, with oxygen provided via reduction of the catalyst support, SrFeO 3−δ . The solid particles were subsequently re-oxidised with air in a separate step, closing the chemical loop .

- Results : Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C, with little to no formation of the secondary alcohol, propan-2-ol, albeit at low propylene conversion (∼0.5–1.5%) .

- Summary : “3-(3-Phenoxyphenyl)propan-1-ol” is used in laboratory chemicals . It is used for scientific research and development only .

- Method : The specific methods of application or experimental procedures vary depending on the specific research or development context .

- Results : The outcomes obtained also vary depending on the specific research or development context .

Chemical Looping Approach for Propan-1-ol Production

Laboratory Chemicals

特性

IUPAC Name |

3-(3-phenoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMRBRDDGQJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472358 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenoxyphenyl)propan-1-ol | |

CAS RN |

106797-69-7 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)